2-(4-bromo-3,5-dimethylphenoxy)-N-(2,4-dichlorophenyl)acetamide
Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(2,4-dichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxy and phenyl ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2,4-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-3,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 2,4-dichloroaniline under suitable conditions to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine or chlorine atoms, potentially replacing them with hydrogen.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dehalogenated products.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromo-3,5-dimethylphenoxy)-N-(2,4-dichlorophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2,4-dichlorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of halogens and methyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3,5-dimethylphenoxy)-N-(2,4-dichlorophenyl)acetamide: can be compared with other acetamides such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methyl groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(2,4-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO2/c1-9-5-12(6-10(2)16(9)17)22-8-15(21)20-14-4-3-11(18)7-13(14)19/h3-7H,8H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVWJGOPJRZTDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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